molecular formula C15H11N3OS B2446896 N-benzoyl-N'-(2-cyanophenyl)thiourea CAS No. 119118-95-5

N-benzoyl-N'-(2-cyanophenyl)thiourea

Cat. No.: B2446896
CAS No.: 119118-95-5
M. Wt: 281.33
InChI Key: NCONWYDEBPOTIO-UHFFFAOYSA-N
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Description

“N-benzoyl-N’-(2-cyanophenyl)thiourea” is a chemical compound that has been synthesized and studied for its various properties . It is also known by its IUPAC name "N-benzoyl-N’-(2-cyanophenyl)thiourea" .


Synthesis Analysis

The compound was synthesized in a high yield via different applications of aroyl isocyanate and 4-aminobenzonitrile .


Molecular Structure Analysis

The structure of the compound was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure was determined by an X-ray single-crystal technique .


Chemical Reactions Analysis

The compound has been studied for its cyclic voltammetric behavior . The reduction in potential values of the different functional groups such as nitro and cyano in the compound were investigated using CV curves .


Physical and Chemical Properties Analysis

The compound crystallized in triclinic with the space group P-1 . The molecular electrostatic potential (MEP) and the Mulliken atomic charges of the compound were theoretically calculated and interpreted .

Scientific Research Applications

Synthesis and Structural Characterization

N-benzoyl-N'-(2-cyanophenyl)thiourea has been synthesized and structurally characterized through various methods. Aydın et al. (2018, 2022) synthesized N-benzoyl-N'-(4'-cyanophenyl)thiourea and characterized its structure using elementary analysis, FT-IR, 1H, and 13C NMR spectroscopic methods, as well as X-ray single-crystal technique (Aydın, 2018; Aydın & Arslan, 2022).

Corrosion Inhibition

Al-Jeilawi et al. (2013) investigated the corrosion inhibition effects of various N-Aroyl-N'-Aryl thiourea derivatives, including N-benzoyl-N'-(p-aminophenyl)thiourea, for carbon steel in sulfuric acid media. The study found that these thioureas are effective corrosion inhibitors due to their adsorption on the steel surface (Al-Jeilawi et al., 2013).

Antimicrobial and Plant Growth Regulation Activities

Zhao et al. (2013) reported on the antimicrobial and plant growth regulation activities of N-benzoylthiourea. Their findings suggest that these compounds have significant biological activities and may have potential applications in agriculture and medicine (Zhao et al., 2013).

Application in Metal Complex Synthesis

Several studies have explored the use of this compound in the synthesis of metal complexes. For instance, Elhusseiny et al. (2015) synthesized and characterized copper(I) complexes derived from N-benzoyl-N'-(hydroxyphenyl)thiourea, demonstrating their potential in medical applications (Elhusseiny et al., 2015).

In Vitro Cytotoxicity

Ruswanto et al. (2015) investigated the in vitro cytotoxicity of 1-benzoyl-3-methyl thiourea derivatives against HeLa cell lines. Their findings suggest the potential of these compounds as anticancer agents (Ruswanto et al., 2015).

Molecular Docking and ADMET Prediction

Hardjono et al. (2019) conducted molecular docking and ADMET prediction studies on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives as potential anticancer drugs. They predicted the activity of these compounds against the Sirtuin1 enzyme, indicative of their potential as anti-cancer agents (Hardjono et al., 2019).

Crystallographic Studies

Okuniewski et al. (2017) performed a crystallographic study on 1-benzoylthioureas, including 1-benzoyl-3-(3,4-dimethoxyphenyl)thiourea, revealing their potential in hydrogen-bond formation and interactions in the solid state (Okuniewski et al., 2017).

Antifungal and Yeast Inhibition

Del Campo et al. (2004) studied the antifungal activities of thiourea derivatives and their complexes against fungus and yeast, contributing to the understanding of these compounds in biological applications (Del Campo et al., 2004).

Properties

IUPAC Name

N-[(2-cyanophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c16-10-12-8-4-5-9-13(12)17-15(20)18-14(19)11-6-2-1-3-7-11/h1-9H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCONWYDEBPOTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared as in example 1a from 2-amino-6-methylbenzonitrile and benzoyl isothiocyanate as a pale-yellow solid. 1H NMR (400 MHz, DMSO-d6) δ7.40 (m, 1H), 7.52-7.69 (m, 5H), 7.98-8.01 (m, 2H), 11.99 (s, 1H), 12.54 (s, 1H). MS 296 (MH+).
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Synthesis routes and methods II

Procedure details

Prepared as in Example 1a from 2-aminobenzonitrile and benzoyl isothiocyanate as a pale-yellow solid. 1H NMR (400 MHz, DMSO-d6) δ7.35-7.56 (m, 3H), 7.67 (t, 1H), 7.75-7.76 (d, J=5.2 Hz, 2H), 7.89-7.91 (d, J=7.2 Hz, 2H), 7.98-8.01 (dd, J1=1.6 Hz, J2=8.2 Hz, 2H), 11.90 (s, 1H), 12.54 (s, 1H). MS 282 (MH+).
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